3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
“3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H15NO2 . It is a specialty product used in proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The title compound can be separated by silica-gel column chromatography with ethyl acetate–petroleum ether (20 %) gradient solvent system .Molecular Structure Analysis
The molecular structure of “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is characterized by a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a methoxy group (OCH3) and a benzaldehyde group (C6H5CHO) .Scientific Research Applications
1. Drug Discovery
- Application : Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Crystal Structure Analysis
- Application : The crystal structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was analyzed .
- Method : The crystal was analyzed using Mo K α radiation and a Bruker D8 Venture diffractometer .
- Results : The crystal structure was determined, with the compound having a monoclinic crystal system and a space group of P 2 1 / c .
3. Anticancer Research
- Application : A compound similar to “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, known as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is a key intermediate for anti-breast cancer, lymphoma, and colon cancer .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
4. Antimicrobial Activity
- Application : 1,2,3-triazoles, which can be associated with pyrrolidine, have shown a broad range of pharmacological activities including antimicrobial activity .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
5. Antidepressant Synthesis
- Application : Pyrrolidine, a component of “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
6. Crystal Structure Analysis
- Application : Phenyl(pyrrolidin-1-yl)methanone derivatives, which are similar to “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, have exhibited notable bioactivity .
- Method : The exact method of application or experimental procedure is not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Future Directions
properties
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGLVHUQIEQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424676 | |
Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
116209-27-9 | |
Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.